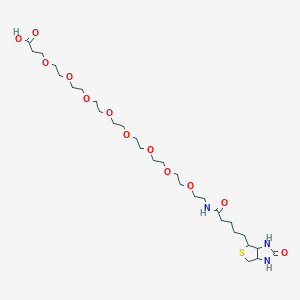
Biotin-PEG8-COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG8-COOH typically involves the conjugation of biotin to polyethylene glycol, followed by the introduction of a carboxylic acid group. The process can be summarized as follows:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation to Polyethylene Glycol: The activated biotin is then reacted with polyethylene glycol, which has a terminal amine group, under mild conditions to form biotin-PEG.
Introduction of Carboxylic Acid Group: The terminal hydroxyl group of polyethylene glycol is oxidized to a carboxylic acid group using reagents like succinic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Biotin: Large quantities of biotin are activated using NHS or similar reagents.
Polyethylene Glycol Conjugation: The activated biotin is conjugated to polyethylene glycol in large reactors.
Carboxylation: The terminal hydroxyl groups of polyethylene glycol are oxidized to carboxylic acid groups using industrial oxidizing agents.
化学反应分析
Types of Reactions
Biotin-PEG8-COOH undergoes several types of chemical reactions, including:
Amide Bond Formation: The carboxylic acid group reacts with amines to form stable amide bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Biotin-Avidin Interaction: Biotin binds strongly to avidin or streptavidin, forming a highly stable complex.
Common Reagents and Conditions
Amide Bond Formation: Typically involves reagents like N,N’-dicyclohexylcarbodiimide (DCC) and NHS under mild conditions.
Esterification: Requires reagents like dicyclohexylcarbodiimide (DCC) and alcohols under mild conditions.
Biotin-Avidin Interaction: Occurs under physiological conditions without the need for additional reagents.
Major Products
Amide Bonds: Resulting in biotin-PEG8-amide derivatives.
Esters: Resulting in biotin-PEG8-ester derivatives.
Biotin-Avidin Complexes: Highly stable complexes used in various applications.
科学研究应用
Biotin-PEG8-COOH has a wide range of applications in scientific research, including:
Chemistry: Used in bioconjugation and crosslinking reactions to modify proteins, peptides, and other biomolecules.
Biology: Utilized in protein labeling, detection, and purification due to its strong binding affinity with avidin and streptavidin.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of new materials, nanotechnology, and surface modifications .
作用机制
Biotin-PEG8-COOH exerts its effects through several mechanisms:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the detection and purification of biotinylated molecules.
Polyethylene Glycol: Enhances the solubility and biocompatibility of the compound, allowing it to be used in various biological and medical applications.
Carboxylic Acid Group: Provides reactive sites for further chemical modifications, enabling the conjugation of other molecules
相似化合物的比较
Biotin-PEG8-COOH can be compared with other similar compounds, such as:
Biotin-PEG-NH2: Contains an amine group instead of a carboxylic acid group, making it suitable for different types of conjugation reactions.
Biotin-PEG-OH: Lacks the carboxylic acid group, limiting its reactivity compared to this compound.
Biotin-PEG-MAL: Contains a maleimide group, which is useful for thiol-reactive conjugation reactions .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53N3O12S/c33-26(4-2-1-3-25-28-24(23-45-25)31-29(36)32-28)30-6-8-38-10-12-40-14-16-42-18-20-44-22-21-43-19-17-41-15-13-39-11-9-37-7-5-27(34)35/h24-25,28H,1-23H2,(H,30,33)(H,34,35)(H2,31,32,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJWZTARMHIZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53N3O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8263555.png)
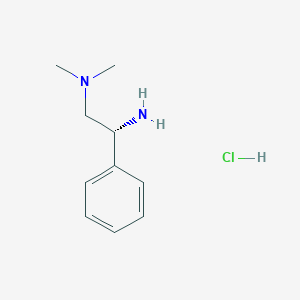
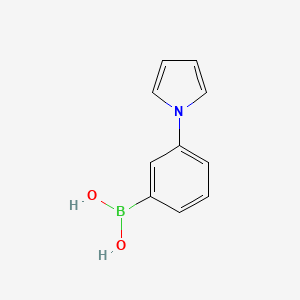
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B8263569.png)
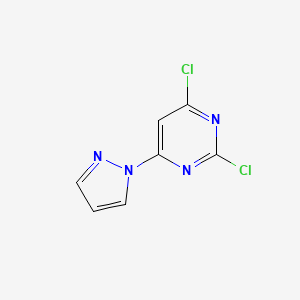
![[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]boronic acid](/img/structure/B8263592.png)
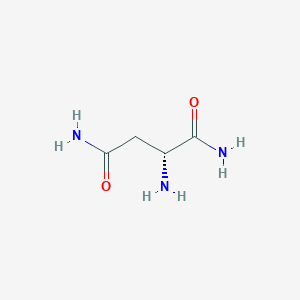
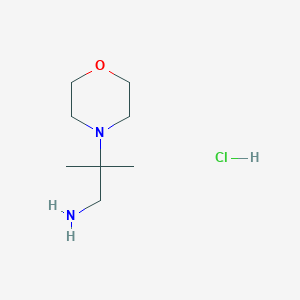
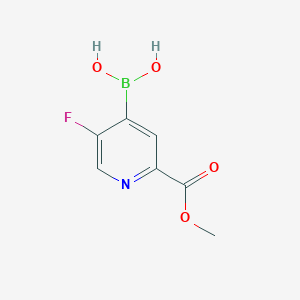

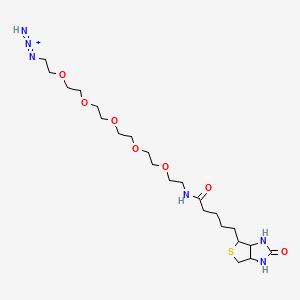
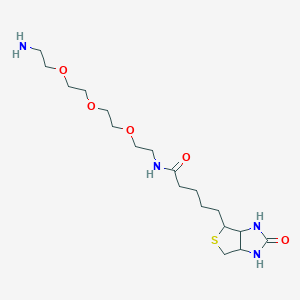

![3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid](/img/structure/B8263655.png)
